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Abstract

Cianopramine (Ro 11-2465), also known as 3-cyanoimipramine, is a tricyclic antidepressant
(TCA) developed by Hoffmann-La Roche.[1][2] Characterized as a potent and selective
serotonin reuptake inhibitor (SSRI), it was investigated for the treatment of depression but was
ultimately never marketed.[2][3] This technical guide provides a comprehensive overview of the
discovery, history, synthesis, and pharmacological profile of Cianopramine, including detailed
experimental protocols and quantitative data analysis.

Discovery and History

The development of Cianopramine (Ro 11-2465) emerged from the extensive research into
tricyclic antidepressants conducted by Hoffmann-La Roche in the mid to late 20th century.
Following the serendipitous discovery of the antidepressant properties of iproniazid in 1951, the
company dedicated significant resources to the development of novel psychotropic agents.[1]
[4] The "R0" designation in its development code, Ro 11-2465, signifies its origin within the
Hoffmann-La Roche research program.

Cianopramine was synthesized as a derivative of imipramine, the first-in-class TCA.[2] The
key structural modification was the introduction of a cyano (-CN) group at the 3-position of the
dibenz[b,flazepine ring. This modification was intended to alter the pharmacological profile of
the parent compound, potentially enhancing its selectivity and reducing side effects.
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Early preclinical and clinical investigations in the 1980s confirmed that Cianopramine was a
potent and selective inhibitor of serotonin (5-HT) uptake.[3] Clinical trials demonstrated its
efficacy in treating depression, with a side effect profile that was notably less anticholinergic
than that of established TCAs like amitriptyline.[5] Despite these promising findings,
Cianopramine did not proceed to market for reasons that have not been publicly detailed.

Synthesis of Cianopramine (Ro 11-2465)

The synthesis of Cianopramine can be conceptualized as a two-part process: the formation of
the core tricyclic structure, 3-cyano-10,11-dihydro-5H-dibenz[b,flazepine (also known as 3-
cyanoiminodibenzyl), followed by the attachment of the dimethylaminopropyl side chain.

Synthesis of 3-Cyanoiminodibenzyl

A plausible synthetic route for this key intermediate, based on patent literature, involves the
cyanation of 3-chloroiminodibenzyl.

Experimental Protocol:

Reaction Setup: To a solution of 3-chloro-iminodibenzyl in N-methyl-2-pyrrolidone (NMP),
add sodium cyanide (NaCN) and nickel(Il) bromide trihydrate (NiBr2:3H20).

o Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30
minutes.

o Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash
repeatedly with saturated aqueous sodium chloride.

 Purification: The resulting crude product can be purified by column chromatography to yield
3-cyano-iminodibenzyl.

Alkylation and Formation of Cianopramine

The final step involves the N-alkylation of 3-cyanoiminodibenzyl with the dimethylaminopropyl
side chain.

Experimental Protocol:
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o Deprotonation: Treat a solution of 3-cyanoiminodibenzyl in an anhydrous aprotic solvent
(e.g., tetrahydrofuran) with a strong base such as sodium hydride (NaH) to form the
corresponding anion.

o Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride to the reaction mixture. The
hydrochloride salt is typically used for stability and can be neutralized in situ or prior to the
reaction.

e Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to

ensure completion.

o Work-up and Purification: Quench the reaction with water and extract the product with an
organic solvent. The crude Cianopramine can then be purified by crystallization or column
chromatography.

Pharmacological Profile

Cianopramine's primary mechanism of action is the selective inhibition of the serotonin
transporter (SERT), leading to increased synaptic concentrations of serotonin.[3]

Receptor and Transporter Binding Affinity

While a complete set of Ki values across a wide range of receptors is not readily available in
the public domain for this unmarketed compound, the existing data and qualitative descriptions
from various studies allow for the construction of a binding profile.
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Target

Affinityl/Activity

Reference

Serotonin Transporter (SERT)

Potent Inhibitor

[3]

Norepinephrine Transporter
(NET)

Weak Inhibitor

[3]

Dopamine Transporter (DAT)

Not a significant inhibitor

[6]

Muscarinic Acetylcholine

Receptors

Low Affinity

[5]

Histamine Hi Receptors

Lower affinity than traditional
TCAs

[7]

o1-Adrenergic Receptors

Weak Antagonist

[3]

Postsynaptic 5-HT2 Receptors

Weak Antagonist

[2]

In Vitro and In Vivo Pharmacology

3.2.1. Serotonin Uptake Inhibition

Studies in human platelets have demonstrated Cianopramine's potent inhibition of serotonin

uptake.

Experimental Protocol: Platelet Serotonin Uptake Assay

» Platelet Rich Plasma (PRP) Preparation: Obtain whole blood from healthy volunteers and

centrifuge at a low speed to obtain PRP.

 Incubation: Incubate PRP with varying concentrations of Cianopramine or placebo.

o Radiolabeling: Add #C-labeled serotonin (**C-5-HT) to the PRP and incubate to allow for

uptake.

o Termination of Uptake: Stop the uptake process by rapid cooling and centrifugation to pellet

the platelets.
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e Quantification: Lyse the platelets and measure the amount of incorporated #C-5-HT using
liquid scintillation counting.

o Data Analysis: Calculate the percentage inhibition of 5-HT uptake at different drug
concentrations to determine the 1Cso value.

Results of Serotonin Uptake Inhibition in Human Platelets (Ex Vivo)[3]

. . % Inhibition (2 hours post- % Inhibition (24 hours
Dose of Cianopramine

dose) post-dose)
0.5mg 57% + 12% 27% + 13%
1mg 59% + 10% 41% = 13%
2mg 80% + 2% 52% + 10%

3.2.2. Postsynaptic Serotonin Receptor Antagonism

Cianopramine also exhibits weak antagonist properties at postsynaptic serotonin receptors.
Experimental Protocol: Quipazine-Induced Head Twitch Test in Rats

« Animal Preparation: Acclimate male rats to the testing environment.

e Drug Administration: Administer Cianopramine or a vehicle control intraperitoneally.

e Agonist Challenge: After a set pretreatment time, administer the serotonin agonist quipazine.

e Behavioral Observation: Observe and count the number of head twitches for a defined
period.

o Data Analysis: Calculate the dose of Cianopramine required to reduce the number of head
twitches by 50% (IDso).

Pharmacokinetics

Detailed pharmacokinetic studies on Cianopramine are not extensively published. However,
as a tricyclic antidepressant, its pharmacokinetic profile can be expected to share

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.droracle.ai/articles/387313/half-life-and-peak-of-tricyclic-antidepressants
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

characteristics with other members of its class.[8][9][10]

General Pharmacokinetic Properties of Tricyclic Antidepressants

Parameter Typical Rangel/Characteristic

Absorption Well absorbed orally

Bioavailability 40-50% due to first-pass metabolism

Protein Binding High

Volume of Distribution Large (5-30 L/kg)

Metaboliem Extensive hepatic metabolism via CYP450
enzymes (e.g., CYP2D6, CYP2C19)

Active Metabolites Common (e.g., desmethyl metabolites)

Elimination Half-life Long (typically 24 hours or more)

Excretion Primarily as metabolites in urine

Cianopramine is known to have an active N-desmethyl metabolite, Ro 12-5419
(desmethylcianopramine).[8]

Clinical Studies

A notable clinical trial compared the efficacy and tolerability of Cianopramine with amitriptyline
and a placebo in depressed patients.

Study Design: Double-blind, placebo-controlled trial. Participants: 60 patients with depressive
episodes (DSM-III criteria). Treatment Groups:

» Cianopramine (n=20)
o Amitriptyline (n=20)
e Placebo (n=20)

Key Findings:[5]

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10319193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545471/
https://litfl.com/pharm-101-tricyclic-antidepressants/
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10319193/
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://www.benchchem.com/product/b1668977?utm_src=pdf-body
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/56957103/ac5c03836_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251007/eu-west-1/s3/aws4_request&X-Amz-Date=20251007T102910Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=fca00181b32a30d6a9e769848397979cf8e7acccc22d1ce6143d891f336aaea9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Efficacy (vs. Anticholinergic

Treatment Group Mean Daily Dose .

Placebo) Side Effects

) ) Statistically Superior Comparable to

Cianopramine 3.3+0.6 mg

(p <0.02) Placebo

o ) Significantly Higher
o Statistically Superior

Amitriptyline 86.4 =21 mg than Placebo and

(p <0.02)

Cianopramine

The study concluded that Cianopramine was a promising new antidepressant with a favorable

side-effect profile.[5]
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Caption: Primary mechanism of action of Cianopramine.
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Caption: Simplified synthetic workflow for Cianopramine.

Conclusion

Cianopramine (Ro 11-2465) represents a noteworthy chapter in the history of antidepressant
development. As a potent and selective serotonin reuptake inhibitor with a favorable side-effect
profile compared to its tricyclic predecessors, it held considerable therapeutic promise. While
the reasons for its discontinuation remain unpublished, the study of Cianopramine provides
valuable insights into the structure-activity relationships of tricyclic antidepressants and the
ongoing quest for more effective and tolerable treatments for depressive disorders. This
technical guide consolidates the available scientific literature to serve as a resource for
researchers and professionals in the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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